molecular formula C11H9Cl3O4 B14473620 Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate CAS No. 65616-08-2

Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate

Cat. No.: B14473620
CAS No.: 65616-08-2
M. Wt: 311.5 g/mol
InChI Key: RPRXUKYIHWCVEB-UHFFFAOYSA-N
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Description

Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple chlorine atoms, a methyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the ester groups into alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which may then interact with biological molecules. The chlorine atoms and methyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate: This compound has a similar structure but with an additional chlorine atom.

    Dimethyl 3,4,5-trichlorophthalate: Another related compound with similar ester functionalities.

Uniqueness

Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group, which can significantly affect its chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

65616-08-2

Molecular Formula

C11H9Cl3O4

Molecular Weight

311.5 g/mol

IUPAC Name

dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H9Cl3O4/c1-4-5(10(15)17-2)6(11(16)18-3)8(13)9(14)7(4)12/h1-3H3

InChI Key

RPRXUKYIHWCVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)OC)C(=O)OC

Origin of Product

United States

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